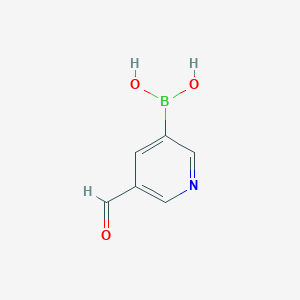

(5-Formylpyridin-3-yl)boronic acid

Description

BenchChem offers high-quality (5-Formylpyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Formylpyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLYILYEIRFUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672089 | |

| Record name | (5-Formylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919347-69-6 | |

| Record name | (5-Formylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-formylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Formylpyridin-3-yl)boronic Acid: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficiency of molecular construction is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity, general stability, and low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and other complex scaffolds.[2] Within this important class of reagents, (5-Formylpyridin-3-yl)boronic acid (CAS 919347-69-6) represents a particularly strategic building block. It uniquely combines the proven utility of a pyridine-boronic acid for carbon-carbon bond formation with a reactive aldehyde "handle." This bifunctional nature allows for post-coupling modification, enabling rapid library synthesis and late-stage functionalization—critical strategies in the exploration of structure-activity relationships (SAR).[3]

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, focusing on the core properties, synthesis, and key applications of this high-value intermediate. The protocols and insights are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.

Core Physicochemical & Structural Characteristics

(5-Formylpyridin-3-yl)boronic acid is typically supplied as an off-white to pale solid with purity levels exceeding 95%.[4] Understanding its fundamental properties is the first step toward its effective utilization.

| Property | Value | Source |

| CAS Number | 919347-69-6 | [5] |

| Molecular Formula | C₆H₆BNO₃ | [4][5] |

| Molecular Weight | 150.93 g/mol | [5] |

| Synonym | 5-formylpyridine-3-boronic acid | [5] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [5] |

| LogP (calculated) | -1.4261 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

The presence of both the boronic acid and the polar formyl group on the pyridine ring results in a molecule with low calculated lipophilicity (LogP) and a significant polar surface area, influencing its solubility and chromatographic behavior.

Synthesis Pathway: A Mechanistic Approach

The synthesis of pyridine boronic acids often leverages halogen-metal exchange followed by electrophilic trapping with a borate ester.[6] This approach is highly effective for preparing (5-Formylpyridin-3-yl)boronic acid from a suitable halogenated precursor, such as 5-bromo-3-pyridinecarboxaldehyde. The causality behind this strategy is the significant difference in reaction rates: the lithium-halogen exchange is substantially faster than the direct reaction of the organolithium reagent with the borate ester, which allows for an in situ quench of the highly reactive 3-lithiopyridine intermediate.[6]

Caption: Plausible synthesis route via lithium-halogen exchange.

Detailed Synthesis Protocol

This protocol is representative and based on established procedures for analogous compounds.[6] Optimization may be required.

Materials:

-

5-Bromo-3-pyridinecarboxaldehyde

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: Under a nitrogen or argon atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet with 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) and triisopropyl borate (1.5 eq).

-

Solvent Addition: Add anhydrous THF and anhydrous toluene to dissolve the reactants (a common ratio is 4:1 THF:Toluene).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

-

n-BuLi Addition: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl while the solution is still cold.

-

Warm-up & Acidification: Allow the mixture to warm to room temperature. Acidify the aqueous layer to a pH of ~7 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or by performing a pH-dependent extraction to isolate the acidic product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (5-Formylpyridin-3-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction forms a carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl or heteroaryl halide/triflate.

The catalytic cycle is a well-understood, multi-step process. A key insight is the role of the base, which is not merely a proton scavenger. The base activates the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which is essential for the transmetalation step to proceed efficiently.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki Coupling Protocol

Materials:

-

(5-Formylpyridin-3-yl)boronic acid (1.2 eq)

-

Aryl or Heteroaryl Bromide (1.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

-

A suitable phosphine ligand, e.g., SPhos, XPhos, or triphenylphosphine (PPh₃) (2-10 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

Procedure:

-

Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), (5-Formylpyridin-3-yl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent. Stir for 5-10 minutes to allow for pre-formation of the active catalyst.

-

Reaction Assembly: Add the solvent (e.g., dioxane/water) to the flask containing the solids. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

-

Heating: Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Characterization and Quality Control

Confirming the identity and purity of both the starting boronic acid and the final coupled product is essential.

-

NMR Spectroscopy: ¹H NMR will confirm the structure of the organic framework. For the boronic acid itself, ¹¹B NMR spectroscopy is a powerful tool to observe the boron environment directly. The sp²-hybridized boron of a trigonal planar boronic acid typically appears around 28-31 ppm.[8] Upon binding to diols or forming a tetrahedral boronate complex with a base, this signal shifts upfield to ~3-9 ppm.[9][10]

-

Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the compound.

-

LC-MS/HPLC: Used to assess the purity of the material.

Safety, Handling, and Storage

Proper handling is necessary to ensure user safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes as boronic acids can be irritants.

-

Storage: (5-Formylpyridin-3-yl)boronic acid should be stored in a tightly sealed container in a cool, dry, and refrigerated place. It is sensitive to moisture, which can promote dehydration to form boroxine anhydrides.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

References

-

Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. Retrieved from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved from [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022, November 18). PubMed. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: Physicochemical Properties, Analysis, and Applications

Abstract

(5-Formylpyridin-3-yl)boronic acid is a bifunctional reagent of significant interest in contemporary chemical research, particularly within drug discovery and materials science. Its structure, which uniquely combines a reactive formyl group with a versatile boronic acid moiety on a pyridine scaffold, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, detailed protocols for its analytical characterization, insights into its chemical reactivity and synthetic applications, and essential guidelines for its safe handling and storage. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals leveraging this compound in their work.

Introduction and Strategic Importance

Boronic acids and their derivatives have become indispensable tools in modern organic chemistry and medicinal chemistry.[1] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions have cemented their status as crucial synthetic intermediates. The incorporation of boron into drug candidates has led to several FDA-approved therapeutics, where the boronic acid moiety often serves as a key pharmacophore for enzyme inhibition.[1][2][3]

(5-Formylpyridin-3-yl)boronic acid emerges as a particularly strategic reagent. It capitalizes on the established reactivity of arylboronic acids while introducing two additional points of functionality:

-

The Pyridine Ring: A nitrogen-containing heterocycle prevalent in pharmaceuticals, offering a site for hydrogen bonding and altering the electronic properties of the molecule.

-

The Formyl Group: A versatile aldehyde functional group that can be readily transformed into a wide array of other functionalities through reactions such as reductive amination, oxidation, or olefination.

This trifecta of reactive sites allows for a modular and divergent approach to synthesis, enabling the construction of complex libraries of compounds for screening and development. This guide aims to provide the foundational knowledge required to effectively utilize (5-Formylpyridin-3-yl)boronic acid in a research setting.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis and analysis. The key properties of (5-Formylpyridin-3-yl)boronic acid are summarized below.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₆H₆BNO₃ | [4][5][6] |

| Molecular Weight | 150.93 g/mol | [4][6] |

| CAS Number | 919347-69-6 | [4][6] |

| Appearance | Solid | [6] |

| Purity | Typically supplied as >95% or ≥98% | [4][6] |

| pKa | Estimated to be in the range of 4-9. The presence of the electron-withdrawing formyl group and pyridine nitrogen likely lowers the pKa relative to phenylboronic acid (pKa ~8.8).[7][8] | [7][8] |

| Solubility | Like many arylboronic acids, it exhibits low solubility in water but is soluble in various organic solvents. Solubility can be enhanced by forming boronate esters or through complexation with diols.[3][9][10] | [3][9] |

| Stability | Moisture-sensitive. Prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or under acidic conditions.[10] | |

| Storage | Recommended to be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a dry, well-ventilated place, often in a refrigerator or freezer (2-8°C or -20°C).[4][11][12] | [4][11] |

Computational Data

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [4] |

| LogP (calculated) | -1.4261 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 2 | [4] |

Analytical Characterization Workflow

Confirming the identity, purity, and stability of (5-Formylpyridin-3-yl)boronic acid is a critical first step in any experimental plan. A multi-technique approach is recommended for comprehensive characterization.

Caption: Recommended workflow for the analytical characterization of (5-Formylpyridin-3-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a characteristically broad singlet for the two protons of the B(OH)₂ group, which is exchangeable with D₂O.[13] Based on analogous structures like 3-pyridylboronic acid, the pyridine protons will appear in the aromatic region (δ 7.5-9.0 ppm).[14]

-

¹³C NMR: Will show signals for the six distinct carbon atoms, including the aldehyde carbonyl carbon (typically δ 190-200 ppm) and the carbon atom bearing the boronic acid group.

-

¹¹B NMR: Provides direct information about the boron center. A single, broad peak is expected, with a chemical shift that can confirm the trigonal planar (sp²) geometry of the boronic acid.[15]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of (5-Formylpyridin-3-yl)boronic acid and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can slow the exchange of the acidic B(OH)₂ protons, making them more readily observable.

-

Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

¹¹B Acquisition (Optional): If available, acquire a ¹¹B spectrum to directly observe the boron nucleus.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common and effective technique.

-

Expected Ions: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 152.05.[5] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 150.04 would be expected.[5] Adducts with solvent or salts (e.g., [M+Na]⁺) may also be observed.[5]

Protocol: UPLC-ESI-MS Analysis [16]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Chromatography: Inject a small volume (1-5 µL) onto a UPLC system equipped with a C18 column. Use a gradient elution method with mobile phases such as A: 10 mM ammonium acetate in water and B: acetonitrile. A rapid gradient can confirm sample purity and elution time.[16]

-

MS Detection: Direct the column eluent into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Extract the mass spectra from the main chromatographic peak and identify the molecular ion to confirm the mass of the compound.

Infrared (IR) Spectroscopy

FT-IR provides confirmation of key functional groups.

-

Characteristic Vibrations:

-

O-H Stretch: A very broad absorption in the range of 3200-3600 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the boronic acid.

-

C-H Stretch (Aromatic/Aldehyde): Signals around 3100-3000 cm⁻¹ (aromatic) and 2850-2750 cm⁻¹ (aldehyde).

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ for the aldehyde carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region for the pyridine ring.

-

C-B Stretch: A broad peak often observed around 1350-1380 cm⁻¹.[17]

-

Reactivity and Key Synthetic Applications

The synthetic utility of (5-Formylpyridin-3-yl)boronic acid is primarily centered on the reactivity of its boronic acid functional group, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[18] (5-Formylpyridin-3-yl)boronic acid serves as the organoboron partner, reacting with aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst and a base.[19][20]

The Catalytic Cycle: The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (after activation by the base to form a boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling Causality: This protocol outlines a standard set of conditions. The choice of catalyst, ligand, base, and solvent is critical and must be optimized for specific substrates. The inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq.), (5-Formylpyridin-3-yl)boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., Dioxane/H₂O, Toluene/EtOH, DMF) via syringe.

-

Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[11][21]

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[21][23]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tight-sealing safety goggles, and a lab coat.[21][23]

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][21]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][21]

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[11][21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[21]

-

-

Storage Conditions:

References

-

Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

-

TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.

-

Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

-

ChemScene. (5-Formylpyridin-3-yl)boronic acid.

-

Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.

-

The Royal Society of Chemistry. SUPPLEMENTARY MATERIAL.

-

Synblock. (6-Amino-5-formylpyridin-3-YL)boronic acid.

-

PubChemLite. (5-formylpyridin-3-yl)boronic acid (C6H6BNO3).

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

-

National Institutes of Health. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

-

PubChem. (5-(Hydroxymethyl)pyridin-3-yl)boronic acid.

-

PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.

-

BOC Sciences. (2023). Applications of Suzuki Coupling Reaction.

-

Sigma-Aldrich. (5-Formylfuran-3-yl)boronic acid.

-

MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules.

-

CymitQuimica. 10-230727 - 5-formylpyridin-3-ylboronic-acid.

-

The Royal Society of Chemistry. (2015). Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment.

-

Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

-

ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.

-

Health IT Analytics. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

-

ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products.

-

MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts.

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

-

Sigma-Aldrich. 5-formylpyridine-3-boronic.

-

The Importance of Boronic Acids in Suzuki-Miyaura Coupling.

-

MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors.

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

-

BLD Pharm. (5-Formylpyridin-2-yl)boronic acid hydrate.

-

ResearchGate. Selected boronic acids and their pKa values.

-

ResearchGate. ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide)...

-

National Institutes of Health. (2015). Boronic acid with high oxidative stability and utility in biological contexts. PMC.

-

Wikipedia. Boronic acid.

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

ChemicalBook. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum.

-

ChemicalBook. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum.

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - (5-formylpyridin-3-yl)boronic acid (C6H6BNO3) [pubchemlite.lcsb.uni.lu]

- 6. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. rsc.org [rsc.org]

- 18. mdpi-res.com [mdpi-res.com]

- 19. researchgate.net [researchgate.net]

- 20. uwindsor.ca [uwindsor.ca]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Versatile Pyridine Building Block

An In-Depth Technical Guide to the Synthesis of (5-Formylpyridin-3-yl)boronic Acid

In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly those based on a pyridine scaffold, are privileged structures in medicinal chemistry due to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for phenyl rings. Among the vast arsenal of synthetic building blocks, (5-Formylpyridin-3-yl)boronic acid (CAS No. 919347-69-6) has emerged as a particularly valuable reagent.[1] Its dual functionality—a reactive formyl group for derivatization and a boronic acid moiety for carbon-carbon bond formation—makes it an exceptionally powerful tool for constructing diverse chemical libraries and synthesizing targeted therapeutic agents.

This guide provides a comprehensive overview of the synthesis of (5-Formylpyridin-3-yl)boronic acid, grounded in established chemical principles and field-proven methodologies. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into the purification and characterization of this key synthetic intermediate.

Core Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation

The most robust and widely adopted method for the synthesis of arylboronic acids and their esters is the Miyaura borylation reaction.[2][3] This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-boron bond by reacting an aryl halide with a diboron reagent.[4] For the synthesis of (5-Formylpyridin-3-yl)boronic acid, the logical and most common precursor is 5-bromonicotinaldehyde.

The choice of starting material is dictated by the relative reactivity of aryl halides in the catalytic cycle, which generally follows the trend I > Br > Cl.[5] While an iodide would be more reactive, 5-bromonicotinaldehyde offers a good balance of reactivity, stability, and commercial availability, making it the preferred substrate for large-scale synthesis.

The core components of the Miyaura borylation are:

-

Aryl Halide: 5-Bromonicotinaldehyde

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice due to its stability, ease of handling, and the fact that the resulting boronate esters are typically stable, crystalline solids that can be easily purified by chromatography.[3]

-

Palladium Catalyst: A palladium(0) species, often generated in situ, is the active catalyst. A common and effective precatalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[2]

-

Base: The choice of base is critical. A moderately weak base, such as potassium acetate (KOAc), is essential.[3][4] Strong bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed boronate ester and unreacted aryl halide, leading to undesired homocoupling byproducts and reduced yield.[4]

The Catalytic Cycle: A Mechanistic Examination

The catalytic cycle for the Miyaura borylation is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role not by activating the diboron reagent, which is a weak Lewis acid, but by forming an (acetato)palladium(II) complex after the initial oxidative addition. This complex is more active towards the subsequent transmetalation step.[3][4]

Experimental Protocol: Synthesis of (5-Formylpyridin-3-yl)boronic acid Pinacol Ester

This protocol details a reliable method for synthesizing the pinacol ester, which is often used directly in subsequent reactions without deprotection.

Materials and Equipment

-

5-Bromonicotinaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Schlenk flask or three-necked round-bottom flask

-

Condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble the glassware and ensure it is oven- or flame-dried to remove moisture. Place the reaction flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent the degradation of the palladium catalyst.[6]

-

Reagent Addition: To the reaction flask, add 5-bromonicotinaldehyde (1.0 eq.), bis(pinacolato)diboron (1.1-1.2 eq.), potassium acetate (1.5-2.0 eq.), and PdCl₂(dppf) (2-3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Data Summary: Typical Reaction Parameters

| Starting Material | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 5-Bromonicotinaldehyde | PdCl₂(dppf) (3%) | KOAc (1.5) | 1,4-Dioxane | 90 | 8 | 75-90% |

| 5-Bromonicotinaldehyde | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 6 | 70-85% |

| 5-Iodonicotinaldehyde | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 4 | >90% |

Note: Yields are representative and can vary based on scale and specific conditions. 5-Iodonicotinaldehyde is included for comparison to illustrate its higher reactivity.[5]

Purification and Conversion to Free Boronic Acid

Purification of the Pinacol Ester

The crude (5-formylpyridin-3-yl)boronic acid pinacol ester is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is an effective eluent system.[6] The product is generally a stable, white to off-white solid.

Hydrolysis to (5-Formylpyridin-3-yl)boronic acid

While the pinacol ester is a competent coupling partner in Suzuki reactions, obtaining the free boronic acid may be necessary for certain applications or for long-term storage under specific conditions. The conversion involves the hydrolysis of the ester.

General Protocol for Deprotection:

-

Dissolve the purified pinacol ester in a suitable solvent mixture, such as acetone/water or THF/water.

-

Add an acid, such as hydrochloric acid or sulfuric acid, and stir the mixture at room temperature.[7]

-

Alternatively, transesterification with a phase-transfer catalyst and a boronic acid scavenger like isobutylboronic acid can be effective.

-

Monitor the reaction for the disappearance of the starting ester.

-

Upon completion, the work-up often involves adjusting the pH to precipitate the boronic acid, which can then be isolated by filtration.[8]

Purification of the Free Boronic Acid

Purifying free boronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides (boroxines) and their amphiphilic nature.[9] Standard silica gel chromatography can be difficult.[10][11] Effective methods include:

-

Recrystallization: If the product is sufficiently crystalline, recrystallization from a solvent system like hot water, ethanol, or acetone/diethyl ether can be highly effective.[10][11][12]

-

Acid-Base Extraction: Boronic acids are weakly acidic. Treating a crude mixture with an aqueous base (e.g., NaOH) can form the boronate salt, which is water-soluble. The aqueous layer can be separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[8][13]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

¹¹B NMR: A characteristic technique for boron-containing compounds. Boronic acids typically show a broad signal around 28-33 ppm, while boronate esters appear further upfield around 20-25 ppm.[9][12][14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling

The synthesized (5-Formylpyridin-3-yl)boronic acid or its pinacol ester is a ready-to-use partner in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of aryl or heteroaryl halides or triflates to generate complex biaryl structures, which are foundational cores for many pharmaceutical agents.[5][6][15]

Conclusion

The synthesis of (5-Formylpyridin-3-yl)boronic acid, primarily via the Miyaura borylation of 5-bromonicotinaldehyde, represents a cornerstone reaction for medicinal chemists. The resulting boronic acid or its pinacol ester is a highly versatile and valuable building block. Understanding the mechanistic nuances of the catalytic cycle, particularly the critical role of the base, is key to optimizing reaction conditions and achieving high yields. With robust protocols for synthesis, purification, and characterization, researchers can confidently employ this reagent to accelerate the discovery and development of novel therapeutics.[16][17][18]

References

- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Miyaura borylation. Wikipedia.

- Miyaura Borylation Reaction. Alfa Chemistry.

- Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab.

- (5-Formylpyridin-3-yl)boronic acid. ChemScene.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Suzuki reaction. Wikipedia.

- How to purify boronic acids/boronate esters?. ResearchGate.

- A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.

- Purification of boronic acids?. Reddit.

- Can I remove boronic acid using Work up process?. ResearchGate.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

- Method of producing 5-formyl-2-furylboronic acid. Google Patents.

- Process for purification of boronic acid and its derivatives. Google Patents.

- Design and discovery of boronic acid drugs. PubMed.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. raineslab.com [raineslab.com]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Formylpyridin-3-yl)boronic acid molecular structure and conformation

An In-depth Technical Guide to (5-Formylpyridin-3-yl)boronic acid: Molecular Structure, Conformation, and Synthetic Utility

Introduction

(5-Formylpyridin-3-yl)boronic acid, with the chemical formula C₆H₆BNO₃ and a molecular weight of 150.93 g/mol , is a bifunctional organoboron compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] As a heterocyclic building block, it integrates the structural features of a pyridine ring, an electrophilic aldehyde (formyl) group, and a versatile boronic acid moiety. This unique combination makes it a valuable reagent for constructing complex molecular architectures through various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical properties of (5-Formylpyridin-3-yl)boronic acid. We will explore its molecular structure, conformational dynamics, and spectroscopic signature. Furthermore, we will provide field-proven insights into its application as a synthetic intermediate, complete with a validated experimental protocol for its use in the strategically vital Suzuki-Miyaura coupling.

Molecular Structure and Stereochemistry

The molecular architecture of (5-Formylpyridin-3-yl)boronic acid consists of a central pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 5-position with a formyl group [-CHO].

Key Structural Features:

-

Pyridine Core: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom acts as a mild electron-withdrawing group via induction and can participate in hydrogen bonding or coordination with metal catalysts.

-

Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of the molecule's utility in cross-coupling reactions. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. The empty p-orbital on the boron atom makes it a Lewis acid, capable of interacting with nucleophiles.[5]

-

Formyl Group [-CHO]: The aldehyde functionality serves as a synthetic handle for a wide range of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination. Its electron-withdrawing nature further modulates the electronic properties of the pyridine ring.

While a specific crystal structure for (5-formylpyridin-3-yl)boronic acid is not publicly available in the search results, data from analogous arylboronic acids show the C-B bond length is typically in the range of 1.54-1.56 Å. The pyridine ring is expected to be planar, with the formyl and boronic acid groups exhibiting some degree of torsional flexibility.

Conformational Analysis

The overall shape and reactivity of (5-Formylpyridin-3-yl)boronic acid are dictated by the rotational freedom around two key single bonds: the C3-B bond and the C5-C(aldehyde) bond.

-

Rotation about the C3-B Bond: The boronic acid group can rotate relative to the plane of the pyridine ring. The barrier to rotation is influenced by a balance between steric effects and electronic conjugation. A coplanar arrangement allows for maximal π-conjugation between the pyridine ring and the empty p-orbital of boron, a stabilizing interaction.[6]

-

Orientation of the Hydroxyl Groups: The two hydroxyl groups of the boronic acid moiety can adopt different relative orientations, leading to distinct conformers. Computational studies on similar phenylboronic acids have identified several low-energy conformers, including syn-syn, syn-anti, and anti-anti arrangements.[7][8] The syn-anti conformation is often found to be the most stable in the solid state for many arylboronic acids. The specific preferred conformation in solution can be influenced by solvent and pH.

-

Rotation of the Formyl Group: The formyl group can also rotate around the C5-C bond. The planar conformation, where the C=O bond is coplanar with the pyridine ring, is generally favored due to resonance stabilization.

Caption: Key rotational degrees of freedom (τ₁ and τ₂) in (5-Formylpyridin-3-yl)boronic acid.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and computed properties for (5-Formylpyridin-3-yl)boronic acid is provided below. This data is critical for material handling, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 919347-69-6 | [1][9] |

| Molecular Formula | C₆H₆BNO₃ | [1][2] |

| Molecular Weight | 150.93 | [1] |

| Appearance | Solid | [9] |

| SMILES | O=CC1=CC(=CN=C1)B(O)O | [1][2] |

| InChIKey | YLLYILYEIRFUKE-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 70.42 Ų | [1] |

| logP (Predicted) | -1.4261 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic Profile

-

¹¹B NMR: Boron-11 NMR spectroscopy is a definitive technique for characterizing boronic acids. (5-Formylpyridin-3-yl)boronic acid is expected to show a single, broad resonance in the region of δ 28-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal (sp²) boronic acid. Upon formation of a tetrahedral boronate ester or complex, this signal shifts significantly upfield to δ 5-10 ppm.[10] This shift provides a reliable method for monitoring reactions.

-

¹H NMR: The proton NMR spectrum will be complex due to the disubstituted pyridine ring. One would expect to see distinct signals for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a broad singlet for the two acidic protons of the boronic acid group, which may exchange with solvent.

-

FT-IR: The infrared spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around 3300-3500 cm⁻¹ for the O-H stretching of the boronic acid, a strong band around 1700 cm⁻¹ for the C=O stretching of the aldehyde, and strong bands in the 1300-1400 cm⁻¹ region corresponding to B-O stretching vibrations.[11]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of (5-Formylpyridin-3-yl)boronic acid in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction.[12][13] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's pyridine core and an aryl or heteroaryl halide/triflate. This method is exceptionally powerful due to its mild reaction conditions and high tolerance for a wide variety of functional groups, including the aldehyde present in this molecule.

The position of the boronic acid at the 3-position of the pyridine ring is advantageous. Unlike 2-pyridylboronic acids, which can chelate and potentially inhibit the palladium catalyst (a phenomenon known as the "2-pyridyl problem"), 3-pyridylboronic acids generally exhibit more reliable and predictable reactivity.[4]

Validated Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed as a robust starting point. The choice of a palladium(II) precatalyst with a phosphine ligand is standard, creating the active Pd(0) species in situ. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. A mixed aqueous/organic solvent system is often used to dissolve both the organic substrates and the inorganic base.

Step-by-Step Methodology:

-

Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add the aryl/heteroaryl halide (1.0 eq), (5-Formylpyridin-3-yl)boronic acid (1.1-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

-

Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water). The mixture should be sparged with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting halide is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(5-Formylpyridin-3-yl)boronic acid is a strategically important building block for modern organic synthesis. Its defined molecular structure, characterized by a functionalized pyridine core, allows for predictable reactivity. The conformational flexibility around the C-B bond is a key feature influencing its participation in catalytic cycles. As demonstrated, its utility in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for the synthesis of complex bi-heteroaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential in the development of next-generation therapeutics and functional materials.

References

-

PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]

-

PubChemLite. (5-formylpyridin-3-yl)boronic acid (C6H6BNO3). [Link]

-

ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

Longdom Publishing. The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. [Link]

-

Beilstein Journals. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY MATERIAL. [Link]

-

ElectronicsAndBooks. Versatile Self-Adapting Boronic Acids for H‑Bond Recognition: From Discrete to Polymeric Supramolecules. [Link]

-

ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - (5-formylpyridin-3-yl)boronic acid (C6H6BNO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 7. longdom.org [longdom.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6 [cymitquimica.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Stability of (5-Formylpyridin-3-yl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Formylpyridin-3-yl)boronic acid stands as a critical building block in contemporary drug discovery and development, prized for its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. However, the successful application of this reagent is intrinsically linked to a thorough understanding of its stability and the requisite conditions for its storage and handling. This guide, grounded in established scientific principles and field-proven insights, offers a comprehensive exploration of the chemical stability of (5-Formylpyridin-3-yl)boronic acid, its degradation pathways, and best practices for its preservation and use.

The Chemical Landscape of (5-Formylpyridin-3-yl)boronic Acid: A Stability Overview

(5-Formylpyridin-3-yl)boronic acid possesses a unique chemical architecture, featuring a pyridine ring, a boronic acid moiety, and a formyl group. This combination of functional groups dictates its reactivity and, consequently, its stability profile. Generally, 3-pyridinylboronic acids exhibit greater stability compared to their 2-pyridinyl counterparts, which are more prone to protodeboronation. The electron-withdrawing nature of the pyridine ring and the formyl group can influence the Lewis acidity of the boron center and the susceptibility of the C-B bond to cleavage.

While specific, long-term stability data for (5-Formylpyridin-3-yl)boronic acid is not extensively published, a comprehensive understanding of the primary degradation pathways for arylboronic acids provides a robust framework for predicting its behavior and establishing appropriate handling and storage protocols. The principal routes of degradation are protodeboronation and oxidation, with hydrolysis of boronic acid anhydrides also being a relevant consideration.

Unraveling Degradation: Key Mechanistic Pathways

A deep understanding of the mechanisms behind the degradation of (5-Formylpyridin-3-yl)boronic acid is paramount for devising effective strategies to mitigate these processes.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reactive moiety.[1] This process is a common undesired side reaction for arylboronic acids and its rate is highly dependent on the reaction conditions, particularly pH.[1]

The mechanism of protodeboronation can proceed through several pathways:

-

Acid-Catalyzed Pathway: In acidic conditions, the reaction is initiated by the protonation of the boronic acid.

-

Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[2] For heteroaromatic boronic acids containing a basic nitrogen, like the pyridine ring in the title compound, additional mechanisms can come into play, including the formation of zwitterionic species that can undergo unimolecular fragmentation.[1]

The pH of the medium is a critical factor influencing the rate of protodeboronation. For many arylboronic acids, the rate of protodeboronation is at its minimum in a neutral to slightly acidic pH range and increases in both strongly acidic and basic conditions.

Oxidation: The Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol as an impurity. This process can be initiated by atmospheric oxygen and is often accelerated by the presence of metal ions or exposure to light.[3][4] The mechanism generally involves the reaction of the boronic acid with a reactive oxygen species.[3] The resulting phenolic impurity not only represents a loss of the desired starting material but can also complicate purification processes and potentially introduce undesired downstream reactivity.

Anhydride Formation and Hydrolysis

Boronic acids have a propensity to undergo dehydration to form cyclic (boroxines) or linear anhydrides. While this is not a degradation pathway in the sense of irreversible decomposition, the presence of these anhydrides can affect the solubility and reactivity of the material. These anhydrides are typically in equilibrium with the monomeric boronic acid in the presence of water. Therefore, ensuring the material is kept dry is crucial to maintain its intended form and reactivity.

Recommended Storage and Handling Conditions

Based on the understanding of the degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of (5-Formylpyridin-3-yl)boronic acid.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Lower temperatures slow down the rates of all chemical degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.[5] |

| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the boronic acid to its anhydrides and mitigates protodeboronation, which is often water-mediated.[6] |

| Light | Protect from light. | Minimizes the potential for photolytically initiated degradation pathways.[6] |

Table 1: Recommended Storage Conditions for (5-Formylpyridin-3-yl)boronic acid.

For handling, it is crucial to work in a well-ventilated area, preferably within a fume hood or glovebox, especially when handling larger quantities.[5] Use of personal protective equipment, including gloves and safety glasses, is mandatory. When transferring the material, minimize its exposure to the ambient atmosphere.[7] For repeated use from the same container, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to prevent contamination and degradation of the bulk supply.

Experimental Protocols for Stability Assessment

A proactive approach to ensuring the quality of (5-Formylpyridin-3-yl)boronic acid involves performing stability assessments. A forced degradation study is a valuable tool to identify potential degradation products and understand the stability profile of the compound under various stress conditions.[8][9]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on (5-Formylpyridin-3-yl)boronic acid.

Objective: To evaluate the stability of (5-Formylpyridin-3-yl)boronic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

(5-Formylpyridin-3-yl)boronic acid

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

Calibrated HPLC system with a UV detector

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of (5-Formylpyridin-3-yl)boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.[8]

-

Thermal Degradation: Place a solid sample of the compound in an oven at a specified temperature (e.g., 70 °C) for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples by a validated stability-indicating HPLC method.

-

Control Samples: Analyze an unstressed sample of (5-Formylpyridin-3-yl)boronic acid at each time point as a control.

Analytical Methodologies for Stability Monitoring

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for monitoring the stability of (5-Formylpyridin-3-yl)boronic acid and quantifying its degradation products. A C18 column is commonly used, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[10][11] Method development should focus on achieving good resolution between the parent compound and all potential degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are powerful tools for the structural elucidation of degradation products and for monitoring the stability of boronic acids.[12][13] ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom, which can indicate degradation or anhydride formation.[12][13][14]

Caption: Workflow for the stability assessment of (5-Formylpyridin-3-yl)boronic acid.

Conclusion

A comprehensive understanding of the stability and optimal storage conditions for (5-Formylpyridin-3-yl)boronic acid is not merely a matter of good laboratory practice; it is a critical component of ensuring the reproducibility and success of synthetic endeavors in drug discovery and development. By recognizing the principal degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can safeguard the integrity of this valuable reagent. Furthermore, the application of systematic stability testing, such as forced degradation studies, provides an empirical basis for defining appropriate storage conditions and shelf-life, ultimately contributing to the robustness and reliability of the chemical supply chain.

References

- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.

- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH.

- Recent progress in the synthesis of pyridinylboronic acids and esters.

- How to Store Boric Acid. Lab Alley.

- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

- Protodeboron

- Protodeboronation of (Hetero)

- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

- The proposed mechanism for protodeboronation of arylboronic acids.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Structure–Reactivity Relationships in Boronic Acid–Diol Complex

- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boron

- Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.

- A General Solution for the 2-Pyridyl Problem. PMC - NIH.

- Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained.

- 919347-69-6 | (5-Formylpyridin-3-yl)boronic acid. ChemScene.

- Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.

- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. R. Ken Coit College of Pharmacy.

- (5-formylpyridin-3-yl)boronic acid (C6H6BNO3). PubChemLite.

- Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid | Request PDF.

- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega.

- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradi

- 10-230727 - 5-formylpyridin-3-ylboronic-acid | 919347-69-6. CymitQuimica.

- (5-Formylpyridin-3-yl)boronic acid , 98% , 919347-69-6. CookeChem.

- (6-Amino-5-formylpyridin-3-YL)boronic acid. Synblock.

- Air Sensitive Compounds. Ossila.

- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.

- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- Forced Degrad

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Forced Degrad

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

- Handling air-sensitive reagents AL-134. MIT.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Air-Sensitive Chemistry: Practical and Safety Consider

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ossila.com [ossila.com]

- 6. laballey.com [laballey.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Forced Degradation Studies - STEMart [ste-mart.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. waters.com [waters.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. par.nsf.gov [par.nsf.gov]

(5-Formylpyridin-3-yl)boronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(5-Formylpyridin-3-yl)boronic acid has emerged as a critical building block in modern synthetic chemistry, particularly in the realm of pharmaceutical research and development. Its unique trifunctional nature, possessing a boronic acid moiety, a pyridine ring, and a formyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of (5-Formylpyridin-3-yl)boronic acid, including its commercial availability, chemical properties, key applications, and detailed experimental protocols.

Commercial Availability

(5-Formylpyridin-3-yl)boronic acid (CAS No. 919347-69-6) and its derivatives are readily available from a range of commercial suppliers.[1][2][3] The pinacol ester form, (5-Formylpyridin-3-yl)boronic acid pinacol ester (CAS No. 848093-29-8), is also a common and often more stable alternative for synthetic applications.[4] Researchers can source these compounds in various purities and quantities to suit their specific needs.

| Supplier | Product Name | CAS No. | Purity |

| ChemScene | (5-Formylpyridin-3-yl)boronic acid | 919347-69-6 | ≥98% |

| CookeChem | (5-Formylpyridin-3-yl)boronic acid | 919347-69-6 | 98% |

| CymitQuimica | (5-formylpyridin-3-yl)boronic-acid | 919347-69-6 | >95%[5] |

| Shanghai Aladdin Biochemical Technology Co., LTD | (5-Formylpyridin-3-yl)boronic acid | 919347-69-6 | 97.0% |

| Sigma-Aldrich | 5-formylpyridine-3-boronic | 919347-69-6 | Not specified |

| Echemi | 5-Formylpyridine-3-Boronic Acid Pinacol Ester | 848093-29-8 | 95%, 98%, 99%[4] |

| Synblock | (6-Amino-5-formylpyridin-3-YL)boronic acid | Not specified | NLT 98%[6] |

Physicochemical Properties and Handling

Understanding the physicochemical properties of (5-Formylpyridin-3-yl)boronic acid is crucial for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value |

| Molecular Formula | C₆H₆BNO₃ |

| Molecular Weight | 150.93 g/mol [1] |

| Appearance | Typically an off-white to white solid[5] |

| Melting Point | > 300 °C (decomposes) |

| Solubility | Soluble in methanol, DMF, and DMSO. Limited solubility in water. |

| Stability | Stable under recommended storage conditions. May be sensitive to air and moisture.[7] |

Storage and Handling:

(5-Formylpyridin-3-yl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[8][9] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10][11]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (5-Formylpyridin-3-yl)boronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[12] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry to construct biaryl and heteroaryl scaffolds.[13][14]

The boronic acid functionality readily participates in the catalytic cycle, while the pyridine ring introduces a key heterocyclic motif present in numerous biologically active molecules. The formyl group serves as a versatile synthetic handle for further molecular elaboration, such as reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups.

The Suzuki-Miyaura Catalytic Cycle